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molecular formula C9H8FNO2 B1477835 1-Allyl-2-fluoro-4-nitrobenzene CAS No. 1820000-34-7

1-Allyl-2-fluoro-4-nitrobenzene

Cat. No. B1477835
M. Wt: 181.16 g/mol
InChI Key: FOOMFHJLIFUIGG-UHFFFAOYSA-N
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Patent
US09255093B2

Procedure details

2-Fluoro-4-nitroaniline (5 g, 32.0 mmol) was added to a solution of 3-bromoprop-1-ene (41.5 mL, 480 mmol) and tert-butyl nitrite (5.76 mL, 48.0 mmol) in 32 mL of degassed anhydrous CH3CN at 18-19° C. under nitrogen. At the end of the addition of the arylamine, another half-equivalent of tert-butyl nitrite (1.180 mL, 16.01 mmol) was added; the reaction was stirred at room temperature for 1 hr. The reaction was concentrated under reduced pressure to remove the volatile material. The residue was purified by silica gel flash chromatography, 100% Heptane-5% Ethyl Acetate/95% Heptane, to give 1-allyl-2-fluoro-4-nitrobenzene (2.98 g). 1H NMR (400 MHz, DMSO-d6) δ 3.51 (dd, J=6.4, 1.1 Hz, 2H), 5.05-5.16 (m, 2H), 5.96 (ddt, J=16.8, 10.2, 6.6, 6.6 Hz, 1H), 7.56-7.62 (m, 1H), 8.03-8.11 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
41.5 mL
Type
reactant
Reaction Step One
Quantity
5.76 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
[Compound]
Name
arylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1N.Br[CH2:13][CH:14]=[CH2:15].N(OC(C)(C)C)=O>CC#N>[CH2:15]([C:3]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[F:1])[CH:14]=[CH2:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
41.5 mL
Type
reactant
Smiles
BrCC=C
Name
Quantity
5.76 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
32 mL
Type
solvent
Smiles
CC#N
Step Two
Name
arylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.18 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the volatile material
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography, 100% Heptane-5% Ethyl Acetate/95% Heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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